

Spectroscopic Profile of 6-Hydroxy-2-naphthoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxy-2-naphthoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Hydroxy-2-naphthoic acid** (CAS No: 16712-64-4), a key intermediate in the synthesis of high-performance polymers, organic pigments, and liquid crystal materials. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Hydroxy-2-naphthoic acid**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.54	s	-	H-1
8.03	dd	8.7, 1.8	H-4
7.89	d	8.7	H-3
7.78	d	8.9	H-8
7.39	dd	8.9, 2.4	H-7
7.18	d	2.4	H-5
10.0 (broad)	s	-	OH
12.9 (broad)	s	-	COOH

Note: ^1H NMR data is predicted as experimental peak lists are not readily available in the public domain. Prediction was performed using standard NMR prediction algorithms. The phenolic and carboxylic acid protons are expected to be broad and their chemical shifts can vary with solvent and concentration.

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
167.7	C=O
157.6	C-6
137.0	C-8a
131.2	C-4a
130.6	C-4
126.2	C-2
125.5	C-1
124.8	C-3
119.5	C-7
108.7	C-5

Data obtained from patent CN1844072A. The spectrum was recorded in DMSO-d₆ on a 300 MHz instrument.

Table 3: Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity (%)
188	99.99
171	51.60
143	29.50
189	11.70
115	10.80

Source: PubChem CID 85557, JEOL JMS-D-300, EI-B.[\[1\]](#)

Table 4: FT-IR Data (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode
3400-2400 (broad)	O-H stretch (Carboxylic acid)
~3300 (broad)	O-H stretch (Phenol)
~3050	C-H stretch (Aromatic)
~1680	C=O stretch (Carboxylic acid)
~1620, 1580, 1470	C=C stretch (Aromatic)
~1250	C-O stretch (Phenol/Carboxylic acid)
~900-650	C-H bend (Aromatic, out-of-plane)

Note: FT-IR data is predicted based on characteristic functional group absorptions as a specific experimental peak list for this compound is not readily available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **6-Hydroxy-2-naphthoic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The spectral data is processed with appropriate window functions before Fourier transformation.
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is recorded on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

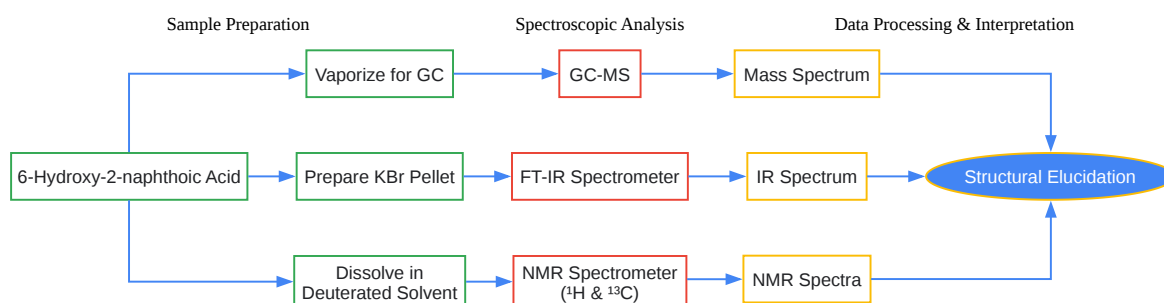
- **Sample Introduction:** For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and introduced into the gas chromatograph. The GC column separates the sample from any volatile impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** As **6-Hydroxy-2-naphthoic acid** is a solid, the KBr pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the FT-IR spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it passes through the sample, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-Hydroxy-2-naphthoic acid**.



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General workflow for spectroscopic analysis.

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References

- 1. Electron Ionization - Creative Proteomics [[creative-proteomics.com](https://www.creative-proteomics.com)]
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